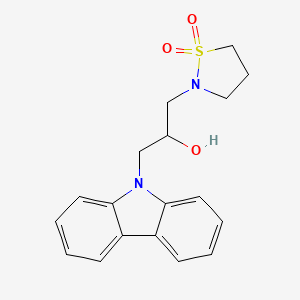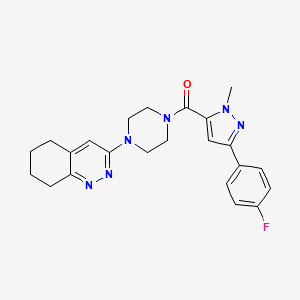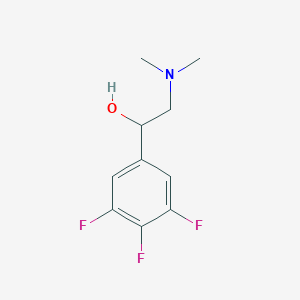![molecular formula C23H16FN5O2 B2871614 N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031552-80-3](/img/structure/B2871614.png)
N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring and a quinazoline moiety . The triazole ring is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The quinazoline is a bicyclic compound, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Inotropic Activity
A study by Liu et al. (2009) described the synthesis and evaluation of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)piperidine-4-carboxamides for their positive inotropic activity, showing promising results compared to standard drugs like milrinone.
Anticancer Activity
Research by Reddy et al. (2015) explored the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, identifying compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of similar structures in anticancer research.
Antimicrobial Properties
A study by Pokhodylo et al. (2021) on 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans.
Photophysical Properties
Break et al. (2013) explored the synthesis of [1,2,4]Triazolo[5,1-b]- and [1,2,4]triazino[3,2-b] quinazolines, revealing that some nucleosides synthesized exhibit fluorescence properties, suggesting potential applications in molecular imaging and probes (Break, Mosselhi, & Elshafai, 2013).
Future Directions
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-17-9-6-14(7-10-17)13-25-22(30)16-8-11-18-19(12-16)29-21(26-23(18)31)20(27-28-29)15-4-2-1-3-5-15/h1-12,28H,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGAOPBBARXNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)
![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)

![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)


![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)

